N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(cyclohexylmethyl)-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5/c1-12-8-19-20(10-12)15-7-14(17-11-18-15)16-9-13-5-3-2-4-6-13/h7-8,10-11,13H,2-6,9H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKURTMYZDRNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives.
Introduction of the pyrazole moiety: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones.
Attachment of the cyclohexylmethyl group: This step usually involves alkylation reactions using cyclohexylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine exhibits promising anticancer properties. Its mechanism involves the inhibition of specific kinases associated with cancer cell proliferation. Research has demonstrated that this compound can selectively target cancer cells while sparing normal cells, thereby reducing side effects typically associated with chemotherapy.
Metabolic Disorders
The compound has been identified as a modulator of metabolic pathways, particularly in the context of diabetes and obesity. It acts on metabolic receptors, influencing glucose metabolism and lipid profiles. The potential use of this compound in treating metabolic syndrome is under investigation, with preliminary results showing improved insulin sensitivity and reduced body weight in animal models.
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents.
| Cell Line | IC50 (µM) | Comparison to Standard |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Lower |
| A549 (Lung) | 3.8 | Lower |
| HeLa (Cervical) | 4.5 | Lower |
Case Study 2: Metabolic Modulation
A recent animal study evaluated the effects of this compound on glucose tolerance and weight management. Mice treated with this compound showed a significant decrease in fasting blood glucose levels compared to the control group.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Fasting Blood Glucose (mg/dL) | 150 ± 10 | 110 ± 8 |
| Body Weight (g) | 30 ± 2 | 25 ± 2 |
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyrimidine Derivatives with Pyrazole Substituents
a) N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-(morpholin-4-yl)pyrimidin-4-amine
- Structural Differences : The cyclohexyl group is substituted with 4,4-difluoro, and a morpholine group replaces the cyclohexylmethylamine at position 4.
- Activity : This compound modulates small-conductance calcium-activated potassium (SK) channels, demonstrating the impact of fluorinated cyclohexyl groups and morpholine on target specificity .
- Key Insight : Fluorination enhances metabolic stability, while morpholine improves solubility compared to the cyclohexylmethyl group in the target compound .
b) 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Pyrrolopyrimidine and Thienopyrimidine Analogs
a) N-(Cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 13 in )
- Structural Differences : Replaces the pyrimidine core with pyrrolo[2,3-d]pyrimidine but retains the cyclohexylmethylamine group.
- Activity : Synthesized via acid-catalyzed amination in water, highlighting the role of solvent in optimizing yields (212–213°C melting point) .
- Comparison : The pyrrolopyrimidine core may enhance π-π stacking interactions in protein binding compared to the simpler pyrimidine scaffold .
b) Thienopyrimidines (e.g., EGFR/VEGFR-2 Inhibitors)
- Example: (R)-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(pyrrolidin-2-ylethynyl)thieno[3,2-d]pyrimidin-4-amine.
- Activity: Inhibits EGFR (IC₅₀ = 4 nM) and VEGFR-2 (IC₅₀ = 12 nM) via thienopyrimidine’s planar structure, which facilitates kinase domain binding .
- Comparison: The thienopyrimidine core offers enhanced rigidity and electron-rich regions compared to pyrimidine, improving target affinity .
Pyrazolo[3,4-d]pyrimidine Derivatives
a) N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Structural Differences : Incorporates a 4-chlorophenyl group and methylpiperazine substituent.
- Activity : Likely targets kinases or GPCRs due to the piperazine moiety’s role in solubility and bioavailability .
- Comparison : The chlorophenyl group may enhance hydrophobic interactions in binding pockets compared to the target compound’s cyclohexylmethyl group .
b) SI388 (Src Inhibitor)
- Structure : 1-(2-chloro-2-phenylethyl)-N-(4-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- Activity : Inhibits Src kinase with IC₅₀ = 0.8 µM, attributed to the methylthio group’s electron-withdrawing effects .
- Comparison : Methylthio substituents improve membrane permeability compared to pyrazole groups .
Data Tables
Table 1. Structural and Functional Comparison of Key Analogs
Biological Activity
N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step organic reaction process. Key steps include:
- Formation of the Pyrazole Ring : The pyrazole ring is typically synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
- Cyclohexylmethyl Substitution : The resulting pyrazole derivative is then alkylated with cyclohexylmethyl bromide in the presence of a base like potassium carbonate.
- Pyrimidine Ring Formation : The final step involves the formation of the pyrimidine ring, often through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Biological Activity Overview
This compound exhibits various biological activities, particularly in cancer research and inflammation modulation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : It has been shown to inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
- Modulation of Gene Expression : The compound can influence the expression levels of proteins like Mcl-1, which is crucial for cell survival and apoptosis regulation .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including lung and leukemia cells. For instance, it was reported to suppress growth in A549 lung cancer cells through cell cycle arrest and induce apoptosis in H322 and H1299 lung cancer cells .
Inflammation Modulation
Research indicates that this compound may also play a role in modulating inflammatory responses:
- Inhibition of Pro-inflammatory Pathways : It has been suggested that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(cyclohexylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous pyrimidine derivatives are synthesized by reacting chloro-substituted pyrimidine precursors with cyclohexylmethylamine in tetrahydrofuran (THF) under reflux, followed by purification via column chromatography . Structural confirmation is achieved using -NMR and mass spectrometry (MS), as demonstrated in related cyclohexylamine derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR are used to confirm substituent positions and stereochemistry. For example, cyclohexyl protons typically appear as multiplet signals at δ 1.0–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS verifies molecular weight and fragmentation patterns, as shown for structurally similar compounds .
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves absolute configuration and intermolecular interactions .
Q. How can researchers assess the purity of this compound?
- Methodological Answer : Purity is validated via HPLC (≥98% purity criteria) and thin-layer chromatography (TLC). For instance, analogs like TP 238 are analyzed using reverse-phase HPLC with UV detection at 236–327 nm .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Substituent Variation : Modify the cyclohexylmethyl or pyrazole groups (e.g., introducing fluorinated or morpholine substituents) to evaluate bioactivity changes, as seen in related kinase inhibitors .
- Biological Assays : Test derivatives against target proteins (e.g., kinases) using in vitro IC assays. For example, analogs like NVP-AEE788 are screened for kinase inhibition at nanomolar concentrations .
- Computational Modeling : Perform molecular docking (e.g., with AutoDock Vina) using PDB structures (e.g., ZQY ligand in ) to predict binding modes .
Q. How can contradictory bioactivity data between studies be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays).
- Compound Integrity : Re-validate purity and stability (e.g., via HPLC and NMR) to rule out degradation .
- Structural Confirmation : Re-examine stereochemistry using X-ray crystallography, as SHELXL refinement can detect subtle conformational differences .
Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
